![molecular formula C8H7ClIN3 B15203328 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15203328.png)
7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is an organic compound characterized by the presence of chlorine and iodine as halogen functional groups, along with a pyrazolo[1,5-a]pyrimidine ring structure. This compound is of interest due to its potential biological activity and applications in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the halogenation of a pyrazolo[1,5-a]pyrimidine precursor. One common method is to dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and add N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight. The product is isolated by adding a saturated solution of sodium thiosulfate, filtering, washing with water, and drying under vacuum .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogens, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学的研究の応用
7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its bioactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s halogen functional groups and pyrazolo[1,5-a]pyrimidine ring structure allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
- 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
- 3-Fluoro-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Iodo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Uniqueness
7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity
特性
分子式 |
C8H7ClIN3 |
|---|---|
分子量 |
307.52 g/mol |
IUPAC名 |
7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H7ClIN3/c1-4-3-6(9)13-8(11-4)7(10)5(2)12-13/h3H,1-2H3 |
InChIキー |
WRPFLOPURFJHDG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=NN2C(=C1)Cl)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Dibutyl-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B15203263.png)
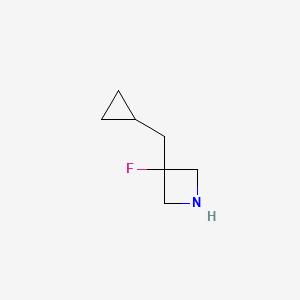

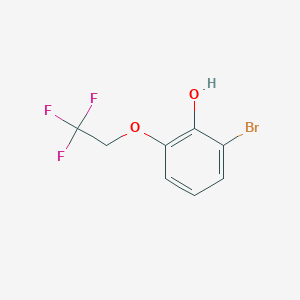
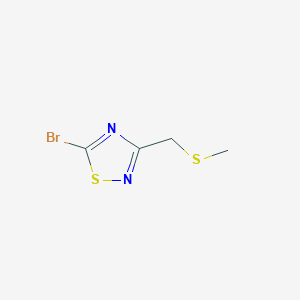
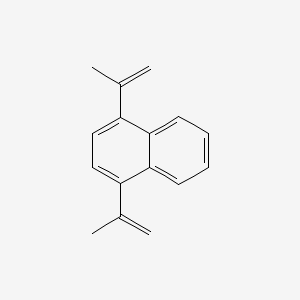

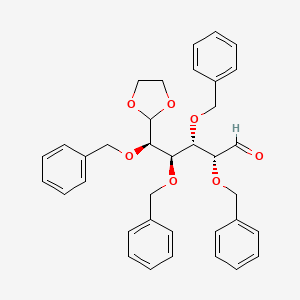
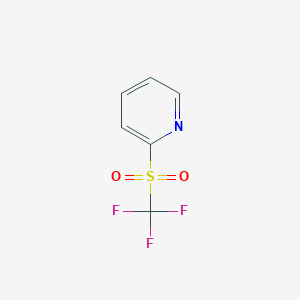
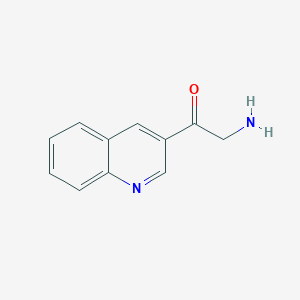
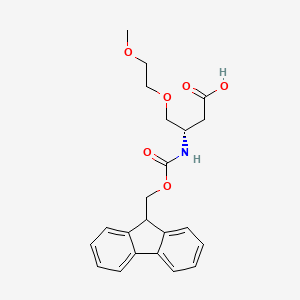
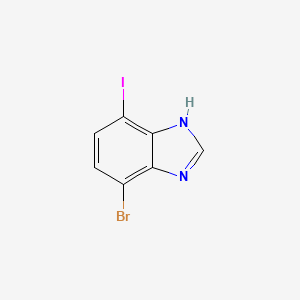

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15203353.png)
